5-PT

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

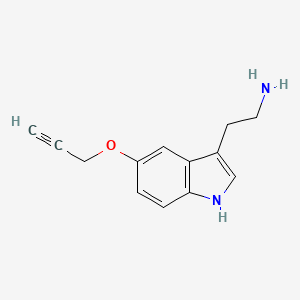

Molekularformel |

C13H14N2O |

|---|---|

Molekulargewicht |

214.26 g/mol |

IUPAC-Name |

2-(5-prop-2-ynoxy-1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C13H14N2O/c1-2-7-16-11-3-4-13-12(8-11)10(5-6-14)9-15-13/h1,3-4,8-9,15H,5-7,14H2 |

InChI-Schlüssel |

DTWYQMFAHVECJC-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCOC1=CC2=C(C=C1)NC=C2CCN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-depth Technical Guide: 5-Propoxytryptamine (5-PT) as a Serotonin Derivative for Research

Introduction

5-Propoxytryptamine (5-PT) is a synthetic tryptamine derivative, structurally analogous to the endogenous neurotransmitter serotonin (5-hydroxytryptamine). It is characterized by a propoxy group (-O-CH₂CH₂CH₃) at the 5-position of the indole ring. As a member of the tryptamine class, this compound is hypothesized to exert its effects primarily through interaction with serotonin (5-HT) receptors, making it a molecule of interest for researchers in neuroscience, pharmacology, and drug development. This document provides a theoretical framework for the synthesis, pharmacological characterization, and potential signaling pathways of this compound.

Predicted Pharmacological Data

The following table summarizes the predicted receptor binding affinities (Ki) and functional activities (EC₅₀) of this compound at key serotonin receptors. These values are extrapolated from data on structurally similar compounds such as 5-methoxytryptamine (5-MeO-T) and other 5-substituted tryptamines.

Table 1: Predicted Receptor Binding Profile of 5-Propoxytryptamine (this compound)

| Receptor Subtype | Predicted Kᵢ (nM) | Predicted EC₅₀ (nM) | Predicted Functional Activity |

| 5-HT₁ₐ | 50 - 150 | 100 - 300 | Partial Agonist |

| 5-HT₂ₐ | 20 - 80 | 40 - 120 | Agonist |

| 5-HT₂C | 100 - 400 | 200 - 600 | Agonist |

| 5-HT₁D | 300 - 800 | >1000 | Weak Partial Agonist / Antagonist |

| 5-HT₆ | 500 - 1500 | >1000 | Weak Antagonist |

| 5-HT₇ | 200 - 700 | >1000 | Weak Antagonist |

Synthesis of 5-Propoxytryptamine

A plausible synthetic route to 5-propoxytryptamine is the Speeter-Anthony tryptamine synthesis, starting from 5-propoxyindole.

Experimental Protocol: Speeter-Anthony Synthesis of this compound

-

Oxalyl Chloride Acylation: 5-Propoxyindole is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or THF). The solution is cooled to 0°C, and oxalyl chloride is added dropwise. The reaction is stirred at this temperature for 1-2 hours, leading to the formation of 5-propoxyindol-3-ylglyoxylyl chloride.

-

Amination: The resulting acid chloride is then reacted in situ with an excess of dimethylamine (as a solution in THF or as a gas) to yield the corresponding N,N-dimethylamide.

-

Reduction: The amide is reduced to the final product, 5-propoxytryptamine, using a strong reducing agent such as lithium aluminum hydride (LAH) in an anhydrous ethereal solvent. The reaction is typically refluxed for several hours.

-

Work-up and Purification: The reaction is carefully quenched with water and a strong base (e.g., NaOH solution) to precipitate the aluminum salts. The organic layer is separated, dried, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

Caption: Synthetic pathway for 5-propoxytryptamine (this compound).

In Vitro Pharmacological Assays

To validate the predicted binding profile and functional activity of this compound, a series of in vitro assays would be necessary.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of this compound for a specific serotonin receptor subtype (e.g., 5-HT₂ₐ).

-

Membrane Preparation: Cell membranes expressing the human 5-HT₂ₐ receptor are prepared from a stable cell line (e.g., HEK293 cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA) is prepared.

-

Incubation: In a 96-well plate, the cell membranes are incubated with a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the unlabeled competitor ligand (this compound).

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Predicted Signaling Pathways

Based on its predicted agonism at 5-HT₂ₐ receptors, this compound is expected to activate the Gq/11 signaling cascade.

Gq/11 Signaling Pathway

Activation of the 5-HT₂ₐ receptor by an agonist like this compound is predicted to lead to the following intracellular events:

-

G Protein Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein.

-

PLC Activation: The activated Gαq subunit dissociates from the βγ-subunits and activates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Caption: Predicted Gq/11 signaling pathway for this compound.

Conclusion

5-Propoxytryptamine represents an under-explored derivative within the vast family of tryptamines. The predictive data and methodologies outlined in this guide provide a solid starting point for researchers to begin to empirically characterize the synthesis, receptor pharmacology, and cellular effects of this novel compound. Further investigation is warranted to confirm these theoretical predictions and to fully elucidate the potential of this compound as a research tool for probing the serotonergic system.

An In-depth Technical Guide on the Discovery and Synthesis of 5-Propargyltryptamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propargyltryptamide (5-PT) is a synthetically modified analog of serotonin (5-hydroxytryptamine, 5-HT) that has emerged as a valuable chemical probe for the study of protein serotonylation. This post-translational modification, catalyzed by transglutaminases, involves the covalent attachment of serotonin to glutamine residues of target proteins, thereby modulating their function. The introduction of a terminal alkyne group in 5-Propargyltryptamide allows for its use in bioorthogonal "click chemistry" reactions. This enables the specific labeling, enrichment, and identification of serotonylated proteins from complex biological samples, providing a powerful tool to elucidate the role of this modification in various physiological and pathological processes. This guide provides a comprehensive overview of the synthesis of 5-Propargyltryptamide, detailed experimental protocols for its application in studying protein serotonylation, and an exploration of the associated signaling pathways.

Discovery and Rationale for Development

The discovery of 5-Propargyltryptamide was driven by the need for a specific and versatile tool to investigate protein serotonylation. While the existence of protein serotonylation has been known for some time, its study was hampered by the lack of methods to specifically label and isolate serotonylated proteins from the vast and complex cellular proteome.

Researchers sought to develop a serotonin analog that could be metabolically incorporated into proteins via the same enzymatic machinery as native serotonin but would also possess a unique chemical handle for subsequent detection and purification. The propargyl group, with its terminal alkyne, was an ideal candidate for this "bioorthogonal" handle. The alkyne is small, relatively inert in biological systems, and can undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry".

The seminal work by Lin et al. demonstrated the utility of 5-Propargyltryptamide as a chemical reporter for profiling protein serotonylation.[1] Their research established this compound as a key tool for identifying novel protein targets of serotonylation and for dissecting the functional consequences of this modification.

Synthesis of 5-Propargyltryptamide

The synthesis of 5-Propargyltryptamide involves a multi-step process, which is detailed below.

Experimental Protocol: Synthesis of 5-Propargyltryptamide

Materials:

-

5-Hydroxytryptamine (Serotonin) hydrochloride

-

Propargyl bromide (80% wt. solution in toluene)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 5-hydroxytryptamine hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (3.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Alkylation: Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 5-Propargyltryptamide.

Application in the Study of Protein Serotonylation

5-Propargyltryptamide is primarily used as a chemical probe to identify and characterize serotonylated proteins through a bioorthogonal labeling and enrichment strategy.

Experimental Workflow for Bioorthogonal Labeling and Enrichment

The general workflow involves treating cells or cell lysates with 5-Propargyltryptamide, which is incorporated into proteins by endogenous transglutaminases. The alkyne-tagged proteins are then reacted with an azide-containing reporter molecule (e.g., biotin-azide or a fluorescent-azide) via a click chemistry reaction. This allows for the subsequent enrichment of biotin-tagged proteins on streptavidin beads or the visualization of fluorescently-tagged proteins.

Detailed Experimental Protocol: Labeling and Enrichment

Materials:

-

Cells of interest or cell lysate

-

5-Propargyltryptamide (this compound)

-

Biotin-azide

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin-agarose beads

-

Lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

-

Wash buffers (e.g., PBS with detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Mass spectrometer for protein identification

Procedure:

-

Metabolic Labeling: Treat cultured cells with 5-Propargyltryptamide at a final concentration of 10-50 µM for a desired period (e.g., 4-24 hours). Alternatively, add this compound to cell lysates.

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Click Chemistry Reaction: To the cell lysate, add the click chemistry reaction cocktail:

-

Biotin-azide (final concentration ~50 µM)

-

TCEP or sodium ascorbate (final concentration ~1 mM)

-

TBTA (final concentration ~100 µM)

-

CuSO₄ (final concentration ~1 mM)

-

Incubate at room temperature for 1-2 hours with gentle agitation.

-

-

Enrichment of Biotinylated Proteins:

-

Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotin-labeled proteins.

-

Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and subsequent Western blotting or by in-gel digestion followed by mass spectrometry for protein identification.

-

Signaling Pathways Investigated with 5-Propargyltryptamide

The application of 5-Propargyltryptamide has been instrumental in elucidating the role of protein serotonylation in various signaling pathways. Serotonylation is a calcium-dependent process catalyzed by transglutaminases (primarily TG2).

Key signaling protein families and processes that have been shown to be regulated by serotonylation and can be studied using 5-Propargyltryptamide include:

-

Small GTPases: Proteins such as RhoA and Rac1 are serotonylated, leading to their constitutive activation. This plays a role in cytoskeletal dynamics, cell migration, and smooth muscle contraction.

-

Histone Proteins: Serotonylation of histones, particularly histone H3, has been identified as a novel epigenetic mark that can influence gene expression.

-

Fibrinogen: In platelets, the serotonylation of fibrinogen contributes to clot formation and stability.

Quantitative Data

The quantitative data associated with the use of 5-Propargyltryptamide is often specific to the experimental system being studied. The following table summarizes typical concentration ranges and key parameters.

| Parameter | Typical Value/Range | Notes |

| 5-Propargyltryptamide Concentration for Cell Labeling | 10 - 50 µM | Optimal concentration should be determined empirically for each cell type. |

| Incubation Time for Labeling | 4 - 24 hours | Dependent on the rate of protein synthesis and turnover. |

| Click Chemistry Reagent Concentrations | ||

| Biotin-azide | 25 - 100 µM | |

| Copper(II) sulfate (CuSO₄) | 0.5 - 1 mM | |

| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | |

| Copper Ligand (e.g., TBTA) | 100 - 500 µM | |

| Enrichment Efficiency | Variable | Dependent on the abundance of the target protein and the efficiency of the click reaction and immunoprecipitation. |

Conclusion

5-Propargyltryptamide has proven to be an invaluable tool for the discovery and characterization of protein serotonylation. Its clever design, incorporating a bioorthogonal handle, allows for the specific and sensitive detection of this important post-translational modification. The experimental protocols and workflows detailed in this guide provide a framework for researchers to utilize 5-Propargyltryptamide to explore the roles of protein serotonylation in health and disease, opening new avenues for understanding complex biological processes and for the development of novel therapeutic strategies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of 5-PT in Protein Serotonylation Studies

This guide provides a comprehensive overview of the pivotal role of 5-pentyl-1,3-benzenediol (this compound), an alkyne-functionalized serotonin analog, in the study of protein serotonylation. We will delve into the core mechanisms, detailed experimental protocols, key discoveries, and the implications for therapeutic development that have been enabled by this powerful chemical probe.

Introduction to Protein Serotonylation

Serotonin (5-hydroxytryptamine, 5-HT), a well-known neurotransmitter, also functions intracellularly through a post-translational modification known as serotonylation . This process involves the covalent attachment of serotonin to the side chain of glutamine (Q) residues on target proteins.[1] The reaction is catalyzed by calcium-dependent enzymes called transglutaminases (TGMs), particularly tissue transglutaminase (TGM2).[2][3]

Serotonylation is a crucial signaling mechanism that operates independently of cell surface receptors, modulating protein function, cellular localization, and protein-protein interactions.[4][5] Dysregulation of this process has been implicated in a range of pathologies, including cancer, cardiovascular diseases like pulmonary arterial hypertension, and neurological disorders.[1][2][6]

Early methods for detecting serotonylation, such as using radiolabeled serotonin or antibodies, faced significant limitations, including a lack of suitability for large-scale profiling and the generation of ineffective antibodies.[6][7] The development of this compound (5-propargylserotonin) provided a breakthrough, enabling robust and specific analysis of the "serotonylome" through a bioorthogonal chemical proteomics approach.[1][6]

The this compound Methodology: A Bioorthogonal Approach

This compound is a serotonin derivative containing a terminal alkyne group.[1][8] This small modification allows this compound to act as a surrogate for serotonin, being readily taken up by cells and incorporated into proteins by TGM2, without significantly altering the enzyme's activity.[6][7][9] The alkyne handle serves as a bioorthogonal tag, meaning it does not react with other functional groups within the cell. It can, however, be specifically targeted in a secondary reaction.

The core of the methodology is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. After cellular proteins are labeled with this compound, the cells are lysed, and a reporter molecule containing an azide group (e.g., biotin-azide) is "clicked" onto the alkyne tag of this compound.[1][4] This appends a biotin molecule to every serotonylated protein, allowing for their subsequent enrichment and analysis.[2]

Experimental Workflow

The use of this compound for profiling serotonylated proteins follows a standardized workflow, enabling the identification of modification sites and the quantification of target proteins.

Detailed Experimental Protocol: Proteomic Identification

This protocol is a composite based on methodologies described in the literature for identifying serotonylated proteins from cell culture.[9][10][11][12]

-

Cell Culture and Labeling:

-

Culture cells (e.g., HeLa cells, serotonergic neurons) to desired confluency.

-

Treat cells with this compound (a typical concentration is 1 mM) in culture media.[11] Incubate for a period determined by experimental goals (e.g., overnight) to allow for metabolic labeling.[11]

-

For negative controls, incubate cells without this compound or in the presence of a TGM inhibitor like cystamine (e.g., 4 mM).[13]

-

-

Cell Lysis and Protein Extraction:

-

Harvest cells and wash with PBS.

-

Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

Click Chemistry Reaction:

-

To the protein lysate, add the click chemistry reaction cocktail. A typical cocktail includes:

-

Incubate the reaction (e.g., 1 hour at room temperature) to allow for the covalent linkage of biotin to this compound-labeled proteins.

-

-

Enrichment of Biotinylated Proteins:

-

Add streptavidin-conjugated magnetic beads to the lysate and incubate (e.g., overnight at 4°C) to capture the biotin-tagged proteins.[11]

-

Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.

-

-

Protein Elution and Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads. If a cleavable linker (like Biotin-CTA-N3, which has a disulfide bond) was used, elution can be achieved with a reducing agent (e.g., DTT or 2-ME).[4][11]

-

Perform in-solution or on-bead tryptic digestion to generate peptides.

-

Desalt the resulting peptides using a C18 ZipTip or equivalent.[11]

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using online nanoflow liquid chromatography coupled to a high-resolution mass spectrometer (e.g., LTQ-Orbitrap Velos).[10][11]

-

Identify serotonylated peptides by searching for the specific mass shift corresponding to the this compound modification on glutamine residues.

-

Use database search algorithms (e.g., Mascot, Sequest) to identify the proteins and pinpoint the exact sites of serotonylation.

-

Core Mechanism and Signaling Pathways

The fundamental reaction of serotonylation is a transamidation event catalyzed by TGM2.[3] In a two-step mechanism, an active-site cysteine residue of TGM2 attacks the γ-carboxamide group of a protein's glutamine residue, forming a thioester intermediate and releasing ammonia.[2] Subsequently, the primary amine of serotonin (or this compound) attacks this intermediate, creating a stable γ-glutamyl-serotonin isopeptide bond and regenerating the enzyme.[2]

The this compound probe has been instrumental in elucidating downstream signaling events. A landmark discovery was the serotonylation of histone H3 at glutamine 5 (H3Q5ser).[9][14] This modification often co-occurs with H3 lysine 4 trimethylation (H3K4me3), a well-known mark of active gene transcription. The dual H3K4me3Q5ser mark acts synergistically to enhance the binding of the general transcription factor TFIID to promoter regions, thereby promoting gene expression.[14][15]

Quantitative Data and Key Protein Targets

The application of this compound has led to the identification of a wide array of serotonylated proteins, significantly expanding our understanding of this modification's reach.

Table 1: Summary of Quantitative Findings from this compound Studies

| Finding | Description | Reference(s) |

| Proteome-wide Identification | A study utilizing this compound coupled with LC-MS/MS identified 46 proteins with 50 distinct serotonylation sites in a complex sample. | [10][11] |

| Histone Modification Site | Mass spectrometry confirmed serotonylation occurs specifically at glutamine 5 (Q5) of histone H3. | [1][9] |

| Experimental Concentrations | Effective labeling in cell culture has been achieved using 1 mM this compound . | [11] |

| Inhibitor Concentration | TGM2-mediated H3 serotonylation was shown to be blocked by 4 mM cystamine . | [13] |

Table 2: Major Classes of Proteins Identified as Serotonylation Targets Using this compound

| Protein Class | Examples | Associated Functions | Reference(s) |

| Small GTPases | RhoA, Rac1, Rab3a, Rab27a | Cytoskeletal dynamics, vesicle trafficking, insulin secretion, platelet activation | [1][3][6][16] |

| Histones | Histone H3 | Epigenetic regulation, permissive gene transcription | [4][9][12][14] |

| Cytoskeletal Proteins | α-actin, β-actin, Myosin heavy chain, Filamin A | Cell structure, migration, muscle contraction | [3][7] |

| Signaling Proteins | Akt, Ras | Cell survival, proliferation, signal transduction | [6][16][17] |

| Extracellular Matrix | Fibrinogen, Fibronectin | Hemostasis, cell adhesion, tumor microenvironment | [1][3] |

Implications for Drug Development

The ability to profile the serotonylome with this compound provides a powerful tool for drug discovery and development.

-

Target Identification and Validation: By identifying the specific proteins that are pathologically serotonylated in disease states, researchers can uncover novel therapeutic targets. For example, understanding the role of serotonylated RhoA in pulmonary hypertension offers a new angle for intervention.[17]

-

Development of TGM2 Inhibitors: Since TGM2 is the primary enzyme responsible for serotonylation, it represents an attractive drug target.[1][18] this compound-based assays can be used to screen for and validate the efficacy of TGM2 inhibitors in a cellular context, assessing their ability to block the modification of key substrates.[13]

-

Translational Research: this compound can be used in in vivo animal models to study the dynamics of protein serotonylation during disease progression and in response to therapeutic agents.[8][19] This provides a translational bridge from basic science to clinical application, potentially aided by imaging techniques like PET to assess drug distribution and target engagement in the CNS.[20][21][22]

Conclusion

The development of this compound has transformed the study of protein serotonylation from a niche observation into a tractable field of proteomic and epigenetic research. This bioorthogonal probe has enabled the comprehensive identification of serotonylation targets, the elucidation of novel signaling pathways such as histone modification, and has provided a robust platform for investigating the role of this modification in health and disease. For researchers and drug developers, this compound and the methodologies it enables will continue to be indispensable tools for dissecting the complex biology of serotonin and identifying new therapeutic strategies for a host of human diseases.

References

- 1. Serotonylation: A Key to Understanding Disease Mechanisms - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonylation: Serotonin Signaling and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Implications of Transglutaminase-Mediated Protein Serotonylation in the Epigenetic Landscape, Small Cell Lung Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Histone serotonylation is a permissive modification that enhances TFIID binding to H3K4me3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of protein serotonylation via bioorthogonal labeling and enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Histone serotonylation is a permissive modification that enhances TFIID binding to H3K4me3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Serotonylation: Serotonin Signaling and Epigenetics [frontiersin.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation and inhibition of transglutaminase 2 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PET as a Translational Tool in Drug Development for Neuroscience Compounds [ouci.dntb.gov.ua]

- 21. PET as a Translational Tool in Drug Development for Neuroscience Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PET as a Translational Tool in Drug Development for Neuroscience Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Propargyltryptamide: Structure, Synthesis, and Application in Proteomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Propargyltryptamide (5-PT), a valuable chemical tool in the study of protein serotonylation. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its application in advanced proteomic workflows for the identification and characterization of serotonylated proteins.

Core Concepts: Understanding 5-Propargyltryptamide

5-Propargyltryptamide is a synthetic derivative of serotonin (5-hydroxytryptamine), a crucial neurotransmitter and signaling molecule. The key structural feature of this compound is the presence of a propargyl group (a three-carbon chain with a terminal alkyne) at the 5-position of the indole ring. This alkyne moiety serves as a bioorthogonal handle, allowing for the specific chemical ligation of this compound to reporter tags via "click chemistry" reactions. This property makes 5-Propargyltryptamide an indispensable probe for the study of protein serotonylation, a post-translational modification where serotonin is covalently attached to proteins.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 5-Propargyltryptamide is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Appearance | Solid | N/A |

| SMILES | C1=CC2=C(C=C1OCC#C)C(=CN2)CCN | N/A |

| CAS Number | 92085-05-7 | N/A |

Synthesis of 5-Propargyltryptamide

The synthesis of 5-Propargyltryptamide can be achieved from commercially available serotonin hydrochloride. The following protocol is a general guide based on established chemical principles.

Materials:

-

Serotonin hydrochloride

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve serotonin hydrochloride in DMF in a round-bottom flask.

-

Deprotonation: Add potassium carbonate to the solution to neutralize the hydrochloride and deprotonate the hydroxyl and amine groups.

-

Alkylation: Add propargyl bromide to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols: Application in Proteomics

5-Propargyltryptamide is a powerful tool for identifying and enriching serotonylated proteins from complex biological samples. The general workflow involves metabolic labeling of cells with this compound, followed by click chemistry-based conjugation to a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.

Metabolic Labeling of Cells

-

Cell Culture: Culture cells of interest to the desired confluency.

-

Incubation with this compound: Treat the cells with an optimized concentration of 5-Propargyltryptamide (typically in the low micromolar range) for a specified period (e.g., 24 hours) to allow for its uptake and incorporation into proteins. The uptake is primarily mediated by the serotonin transporter (SERT).

Cell Lysis and Protein Extraction

-

Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them.

-

Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract the total proteome.

Click Chemistry Reaction

-

Reagents: Prepare a click chemistry reaction cocktail containing a biotin-azide reporter tag, copper(I) catalyst (e.g., from CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

Conjugation: Add the click chemistry cocktail to the protein lysate and incubate to ligate the biotin-azide to the propargyl group of the incorporated this compound.

Enrichment of Biotinylated Proteins

-

Streptavidin Affinity Chromatography: Use streptavidin-coated beads to capture the biotinylated (and thus serotonylated) proteins from the lysate.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

On-Bead Digestion and Mass Spectrometry

-

Digestion: Perform on-bead digestion of the captured proteins using a protease such as trypsin.

-

Elution: Elute the resulting peptides.

-

Mass Spectrometry: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the serotonylated proteins and map the sites of modification.

Visualization of Key Processes

Signaling Pathway of Protein Serotonylation

The following diagram illustrates the transglutaminase-mediated mechanism of protein serotonylation.

Caption: Transglutaminase-mediated protein serotonylation pathway.

Experimental Workflow for Proteomic Analysis

This diagram outlines the key steps in the proteomic workflow using 5-Propargyltryptamide.

Caption: Proteomic workflow for identifying serotonylated proteins.

Quantitative Data Presentation

The following table summarizes typical quantitative parameters used in experiments involving 5-Propargyltryptamide.

| Parameter | Typical Value/Range | Notes |

| This compound Concentration for Labeling | 1 - 50 µM | Dependent on cell type and experimental goals. |

| Incubation Time for Labeling | 12 - 48 hours | Time required for cellular uptake and incorporation. |

| Protein Concentration for Click Reaction | 1 - 5 mg/mL | Sufficient protein for downstream analysis. |

| Biotin-Azide Concentration | 50 - 200 µM | In molar excess to the incorporated this compound. |

| Copper(II) Sulfate Concentration | 0.5 - 2 mM | Catalyst for the click reaction. |

| Sodium Ascorbate Concentration | 1 - 5 mM | Reducing agent to generate Cu(I) in situ. |

| TBTA Ligand Concentration | 0.5 - 2 mM | Stabilizes the Cu(I) catalyst. |

| LC-MS/MS Gradient Length | 60 - 180 min | For separation of complex peptide mixtures. |

This technical guide provides a foundational understanding of 5-Propargyltryptamide and its application in modern proteomics. For specific experimental details and troubleshooting, researchers are encouraged to consult the primary literature.

References

An In-Depth Technical Guide to Preliminary In Vivo Studies of FPT155, a CD80-Fc Fusion Protein

Disclaimer: The compound "5-PT" was not specifically identified in available literature. This document provides a detailed overview of the preliminary in vivo studies for FPT155 , a novel CD80-Fc fusion protein, as a representative example of a therapeutic with a similar designation. The information is compiled from publicly available preclinical data.

Introduction

FPT155 is a first-in-class immuno-oncology therapeutic designed to enhance anti-tumor immunity.[1][2] It is a recombinant fusion protein that joins the extracellular domain (ECD) of human CD80 with the Fc domain of human IgG1.[1][2][3][4] The core mechanism of FPT155 is to provide a potent co-stimulatory signal to T cells, which is critical for their activation and subsequent elimination of cancer cells.[5][6] Unlike CD28 "superagonist" antibodies, FPT155's activity is dependent on T-cell receptor (TCR) engagement, suggesting a more controlled and potentially safer profile by avoiding non-specific T-cell activation.[3][5][6][7]

Preclinical in vivo studies were conducted using a murine surrogate, mFPT155, which consists of the mouse CD80 ECD fused to a murine IgG2a Fc region.[6][7] These studies have demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other immunotherapies, in various syngeneic tumor models.[5][6][7]

Core Mechanism of Action

Optimal T-cell activation requires two distinct signals:

-

Signal 1 (Antigen-Specific): The TCR on a T cell recognizes a specific antigen presented by the Major Histocompatibility Complex (MHC) on an antigen-presenting cell (APC) or a tumor cell.[8]

-

Signal 2 (Co-stimulation): A secondary signal is provided by the interaction of co-stimulatory molecules. The primary pathway for this is the binding of CD28 on the T cell to its ligands, CD80 (B7-1) or CD86 (B7-2), on the APC.[9][10][11]

FPT155 is engineered to leverage this dual-signal requirement. It acts by:

-

Directly Engaging CD28: FPT155 provides a powerful co-stimulatory signal (Signal 2) to T cells that have already received Signal 1, leading to enhanced activation, proliferation, and cytokine production.[12][3][4]

-

Blocking CTLA-4: The fusion protein can also bind to CTLA-4, an inhibitory receptor on T cells that competes with CD28 for endogenous CD80/CD86. By blocking this interaction, FPT155 prevents the delivery of inhibitory signals and ensures that the activating CD28 pathway prevails.[1][2][12][3]

This dual action helps to break immune tolerance within the tumor microenvironment, promoting a robust anti-cancer immune response.[5][6][7]

Caption: FPT155 enhances T-cell activation via CD28 co-stimulation and CTLA-4 blockade.

In Vivo Preclinical Efficacy Data

Preliminary in vivo studies utilized the murine surrogate, mFPT155, in syngeneic mouse tumor models to assess its anti-tumor activity. The results indicate potent efficacy and a favorable impact on the tumor microenvironment.

Summary of Monotherapy Efficacy

The data below is illustrative, based on qualitative descriptions from published abstracts and press releases.[3][6]

| Parameter | CT26 (Colon Carcinoma) Model | Details |

| Animal Model | BALB/c Mice | Syngeneic Model |

| Treatment | mFPT155 | Single Agent |

| Dose | 0.2 mg/kg | Single Dose |

| Primary Outcome | Complete Tumor Regression | Potent efficacy observed |

| Immune Correlate | Increased Effector T:Treg Ratio | Favorable microenvironment shift |

Summary of Combination Therapy Efficacy

mFPT155 was also evaluated in combination with an anti-PD1 antibody, demonstrating synergistic effects.[5][6][7]

| Parameter | Syngeneic Tumor Models | Details |

| Animal Model | Murine Models | (e.g., CT26) |

| Treatment | mFPT155 + anti-PD1 Ab | Combination Therapy |

| Primary Outcome | Stronger Antitumor Efficacy | Superior to either monotherapy |

| Immune Correlate | Enhanced T-cell Infiltration | Increased T cells in tumor core |

Experimental Protocols

The following are representative protocols for the key in vivo experiments described in preclinical reports.

Syngeneic Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of mFPT155 as a monotherapy and in combination with anti-PD1 therapy.

-

Animal Model:

-

Female BALB/c mice, aged 6-8 weeks, are used. Animals are acclimatized for one week prior to the experiment.

-

-

Cell Line and Tumor Implantation:

-

CT26 colon carcinoma cells are cultured under standard conditions.

-

On Day 0, mice are subcutaneously inoculated on the right flank with 5 x 10⁵ CT26 cells suspended in 100 µL of sterile PBS.

-

Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³.

-

-

Treatment Groups:

-

Mice are randomized into treatment groups (n=10 per group):

-

Group 1: Vehicle Control (e.g., PBS)

-

Group 2: mFPT155 (e.g., 0.2 mg/kg)

-

Group 3: anti-PD1 antibody (e.g., 10 mg/kg)

-

Group 4: mFPT155 (0.2 mg/kg) + anti-PD1 antibody (10 mg/kg)

-

-

-

Drug Administration:

-

Treatments are administered via intraperitoneal (i.p.) injection on specified days (e.g., Days 7, 10, and 13 post-tumor implantation).

-

-

Efficacy Assessment:

-

Tumor dimensions are measured twice weekly using digital calipers.

-

Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Animal body weight and general health are monitored throughout the study.

-

The primary endpoint is tumor growth inhibition. Complete Regression (CR) is defined as the disappearance of a palpable tumor.

-

Tumor Microenvironment Analysis

Objective: To characterize the immune cell infiltrate within the tumor microenvironment following treatment.

-

Sample Collection:

-

At a predetermined time point (e.g., Day 14), a subset of mice (n=3-5 per group) is euthanized.

-

Tumors are excised, weighed, and mechanically dissociated into single-cell suspensions.

-

-

Flow Cytometry:

-

Cell suspensions are stained with a panel of fluorescently-conjugated antibodies to identify immune cell populations.

-

A representative panel may include antibodies against CD45, CD3, CD4, CD8, and FoxP3.

-

Data is acquired on a multi-color flow cytometer.

-

-

Data Analysis:

-

Gating strategies are used to quantify the percentage and absolute number of various T-cell subsets, including CD8+ effector T cells and CD4+FoxP3+ regulatory T cells (Tregs).

-

The ratio of effector T cells to Tregs is calculated for each treatment group.

-

Caption: Workflow for in vivo efficacy and pharmacodynamic studies of mFPT155.

Conclusion

The preliminary in vivo data for the CD80-Fc fusion protein FPT155 are highly encouraging.[5] Studies in syngeneic tumor models demonstrate that its murine surrogate, mFPT155, possesses potent anti-tumor activity, both as a single agent and in combination with checkpoint inhibitors like anti-PD1.[5][6][7] The mechanism of action, centered on providing TCR-dependent T-cell co-stimulation, leads to a favorable modulation of the tumor microenvironment, characterized by increased T-cell infiltration and a higher effector to regulatory T-cell ratio.[5][6][7] These findings supported the advancement of FPT155 into clinical development for patients with advanced solid tumors.[1]

References

- 1. ascopubs.org [ascopubs.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. CD80-Fc fusion protein as a potential cancer immunotherapy strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five Prime Therapeutics Presents Preclinical Data Demonstrating Potent Anti-Tumor Activity With FPT155 - BioSpace [biospace.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. CD28 and CD80/CD86 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]

- 10. CD28/CTLA-4 and CD80/CD86 families: signaling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sinobiological.com [sinobiological.com]

- 12. researchgate.net [researchgate.net]

The Biological Function of Phosphatidylinositol 5-Phosphate (PtdIns(5)P) in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological functions of Phosphatidylinositol 5-Phosphate (PtdIns(5)P), a low-abundance but highly significant signaling lipid, within various cellular models. We delve into its pivotal roles in fundamental cellular processes, including apoptosis, cell migration, and cancer progression, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling networks.

Core Functions and Signaling Pathways of PtdIns(5)P

Phosphatidylinositol 5-phosphate (PtdIns(5)P), once an overlooked member of the phosphoinositide family, has emerged as a critical second messenger in a multitude of cellular signaling pathways.[1][2] Its functions are diverse, ranging from the regulation of gene expression and apoptosis in the nucleus to influencing cell motility at the plasma membrane. The synthesis and metabolism of PtdIns(5)P are tightly controlled by a network of kinases and phosphatases, ensuring its precise spatiotemporal activity.[1][3][4][5]

PtdIns(5)P in Stress-Induced Apoptosis

A key, well-documented function of PtdIns(5)P is its involvement in the cellular response to genotoxic stress, leading to p53-dependent apoptosis.[6][7][8] In response to DNA damage by agents like etoposide or doxorubicin, the enzyme Type I phosphatidylinositol-4,5-bisphosphate 4-phosphatase (Type I 4-phosphatase) translocates to the nucleus.[7][8] This enzyme generates PtdIns(5)P through the dephosphorylation of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂).[1][6][7][8]

Nuclear PtdIns(5)P then directly interacts with the Plant Homeodomain (PHD) finger of the Inhibitor of Growth 2 (ING2) protein.[1][6] This interaction is crucial for the subsequent acetylation and stabilization of the tumor suppressor protein p53, ultimately enhancing its apoptotic activity.[1][6][7][8]

The Role of PtdIns(5)P in Cell Migration

PtdIns(5)P has been identified as a crucial second messenger in growth factor-stimulated cell migration.[9] Studies using BJ human fibroblasts have shown that upon growth factor signaling, there is an increase in cellular PtdIns(5)P levels, which is concomitant with an increase in cell migration.[9] Interestingly, the conversion of PtdIns(5)P to PtdIns(4,5)P₂ by Phosphatidylinositol 5-Phosphate 4-Kinase (PIP4K) appears to negatively regulate this process, as overexpression of PIP4K2α, which consumes PtdIns(5)P, leads to decreased cell migration speed.[9] This suggests that PtdIns(5)P itself, and not its downstream product PtdIns(4,5)P₂, is the key signaling molecule in this context.[9]

PtdIns(5)P Metabolism and its Implications in Cancer

The enzymes that regulate the levels of PtdIns(5)P, particularly the PIP4K family, have garnered significant attention in cancer research.[2][10][11] Deregulated expression and activity of these enzymes have been reported in various cancers, including prostate, breast, and glioblastoma.[10][11] For instance, targeting the PIP4Kα isoform has been shown to be effective in killing prostate cancer cells.[10] The integrity of the PtdIns(5)P pathway for PtdIns(4,5)P₂ synthesis is critical for cell survival and growth, and cancer cells appear to be particularly reliant on this pathway.[2] This has led to the proposal of targeting these lipid kinases as a potential therapeutic strategy, especially in p53-null cancers.[2]

Quantitative Data on PtdIns(5)P Function

The following tables summarize key quantitative findings from studies on the biological functions of PtdIns(5)P in various cellular models.

| Cellular Model | Experimental Condition | Measured Parameter | Result | Reference |

| HeLa Cells | RNAi of Type I 4-phosphatase | Half-life of p53 | Shortened from 7 hours to 1.8 hours | [7][8] |

| Hek293 Cells | Inducible overexpression of Type I 4-phosphatase | Cellular PtdIns(5)P levels | Increased | [1] |

| Mammalian Cells | Knockdown/inhibition of PIP4Ks | Cellular PtdIns(5)P levels | Increased | [1] |

| BJ Human Fibroblasts | Overexpression of PIP4K2α | Cell migration speed | Decreased | [9] |

Key Experimental Protocols

This section provides an overview of the methodologies commonly employed to investigate the biological functions of PtdIns(5)P.

Lipid Extraction and Analysis

A fundamental step in studying PtdIns(5)P is its extraction from cellular models and subsequent quantification.

1. Lipid Extraction (Folch Method) [12]

-

Cell Harvesting: Cells are harvested and pelleted by centrifugation.

-

Lipid Extraction: The cell pellet is resuspended in a chloroform:methanol (2:1, v/v) solution. The mixture is vortexed thoroughly and incubated on ice.

-

Phase Separation: A saline solution (e.g., 0.9% NaCl) is added to induce phase separation. The mixture is vortexed and centrifuged to separate the aqueous and organic phases.

-

Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen gas and the lipid extract is reconstituted in a suitable solvent for downstream analysis.

2. Quantification of PtdIns(5)P

-

Mass Spectrometry (MS): This is a highly sensitive and specific method for the absolute quantification of different phosphoinositide species, including PtdIns(5)P.[12]

-

High-Performance Liquid Chromatography (HPLC): Following metabolic labeling with radioactive precursors like ³²P-orthophosphate or ³H-myo-inositol, lipids are extracted, deacylated, and separated by HPLC with detection by an in-line scintillation counter.[12]

-

Thin-Layer Chromatography (TLC): A simpler method for separating phosphoinositides, often used for qualitative or semi-quantitative analysis.[12][13]

Cellular Assays for Functional Analysis

1. RNA Interference (RNAi) for Gene Silencing

-

Objective: To study the effect of downregulating the expression of enzymes involved in PtdIns(5)P metabolism (e.g., Type I 4-phosphatase, PIP4Ks).

-

Methodology:

-

Design and synthesize small interfering RNAs (siRNAs) targeting the gene of interest.

-

Transfect the siRNAs into the chosen cellular model (e.g., HeLa cells, BJ fibroblasts) using a suitable transfection reagent.

-

Incubate the cells for a sufficient period to allow for mRNA and protein knockdown.

-

Perform functional assays (e.g., apoptosis assays, cell migration assays) and molecular analyses (e.g., Western blotting to confirm protein knockdown, measurement of PtdIns(5)P levels).

-

2. Overexpression of Proteins of Interest

-

Objective: To study the effects of increased levels of enzymes that metabolize PtdIns(5)P (e.g., PIP4K2α).

-

Methodology:

-

Clone the cDNA of the gene of interest into an appropriate expression vector (e.g., with a GFP tag for visualization).

-

Transfect the expression vector into the target cells.

-

Select for and expand a population of cells stably or transiently overexpressing the protein.

-

Conduct functional assays to assess the impact of overexpression.

-

Conclusion

Phosphatidylinositol 5-phosphate is a critical signaling molecule with profound effects on fundamental cellular processes. Its role in orchestrating p53-dependent apoptosis and modulating cell migration highlights its importance in maintaining cellular homeostasis and its potential as a therapeutic target in diseases such as cancer. The continued elucidation of the intricate signaling networks governed by PtdIns(5)P will undoubtedly open new avenues for drug discovery and development. This guide provides a foundational understanding of the biological functions of PtdIns(5)P in cellular models, offering valuable insights for researchers and scientists in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | 25 Years of PI5P [frontiersin.org]

- 3. Emerging cell-biological functions of phosphatidylinositol 5 phosphate 4 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging cell biological functions of phosphatidylinositol 5 phosphate 4 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphoinositides: Regulators of Nervous System Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Type I phosphatidylinositol-4,5-bisphosphate 4-phosphatase regulates stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphatidylinositol 5-phosphate is a second messenger important for cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncologynews.com.au [oncologynews.com.au]

- 11. Frontiers | Targeting phosphoinositide signaling in cancer: relevant techniques to study lipids and novel avenues for therapeutic intervention [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. Detection of Phosphatidylinositol-4-Phosphate 5-Kinase Activity Using Thin-Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to 5-Propargyltryptamine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propargyltryptamine (5-PT), a synthetic derivative of serotonin, has emerged as a valuable chemical probe for the investigation of protein serotonylation, a post-translational modification implicated in a variety of physiological and pathological processes. This guide provides a comprehensive overview of the research surrounding 5-Propargyltryptamine, including its synthesis, experimental applications, and the underlying biological pathways.

Core Concepts

5-Propargyltryptamine is a bioorthogonal chemical reporter. Its key feature is the presence of a terminal alkyne group (the propargyl moiety) at the 5-position of the tryptamine scaffold. This alkyne group is chemically inert in biological systems but can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This allows for the covalent attachment of various reporter tags, such as biotin or fluorescent dyes, to 5-Propargyltryptamine that has been incorporated into proteins.

The primary application of 5-Propargyltryptamine is in the study of protein serotonylation . This is a process where the neurotransmitter serotonin is covalently attached to the glutamine residues of proteins, a reaction catalyzed by transglutaminases. By using 5-Propargyltryptamine as a surrogate for serotonin, researchers can tag and subsequently identify serotonylated proteins within complex biological samples.

Synthesis of 5-Propargyltryptamine

Experimental Protocols

The primary experimental use of 5-Propargyltryptamine is in the bioorthogonal labeling and enrichment of serotonylated proteins. A general workflow for this process is outlined below.

Bioorthogonal Labeling and Enrichment of Serotonylated Proteins

-

Cellular Labeling: Cells or tissues of interest are incubated with 5-Propargyltryptamine. The compound is cell-permeable and can be taken up by cells, where it acts as a substrate for transglutaminases, leading to its incorporation into target proteins.

-

Cell Lysis and Protein Extraction: After incubation, cells are lysed, and the total protein is extracted.

-

Click Chemistry Reaction: The protein lysate containing 5-propargylated proteins is then subjected to a click chemistry reaction. A reporter molecule containing an azide group (e.g., biotin-azide or a fluorescent dye-azide) is added in the presence of a copper(I) catalyst and a stabilizing ligand. This results in the covalent attachment of the reporter tag to the 5-Propargyltryptamine-modified proteins.

-

Enrichment of Tagged Proteins: If a biotin-azide reporter was used, the biotinylated proteins can be selectively captured and enriched from the complex lysate using streptavidin-coated beads.

-

Identification and Analysis: The enriched proteins can be eluted from the beads and identified using mass spectrometry. This allows for the proteome-wide identification of serotonylation targets.

A schematic of this experimental workflow is presented below.

Signaling Pathways

Protein serotonylation is a downstream event of serotonin signaling and is catalyzed by transglutaminases. The general signaling pathway leading to protein serotonylation is depicted below.

Quantitative Data

To date, there is a lack of publicly available quantitative data regarding the biological activity of 5-Propargyltryptamine itself, such as its binding affinities for serotonin receptors or its inhibitory constants (Ki or IC50 values) for enzymes like tryptophan hydroxylase. Research has primarily focused on its application as a chemical tool rather than its intrinsic pharmacological properties.

For context, the following table summarizes the inhibitory activity of various compounds against tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.

| Compound | TPH Isoform | Inhibition Type | Ki (μM) | IC50 (μM) | Reference |

| LP-533401 | TPH1 | Competitive vs. Tryptophan | 0.31 | - | [1] |

| LP-521834 | TPH1 | Competitive vs. Tryptophan | 0.036 | - | [1] |

| LP-534193 | TPH1 | Competitive vs. Tryptophan | 0.03 | - | [1] |

| p-Ethynylphenylalanine | TPH | Competitive | 32.6 | - | [2] |

| Rodatristat (KAR5417) | TPH1 | - | - | 0.033 | [2] |

| Rodatristat (KAR5417) | TPH2 | - | - | 0.007 | [2] |

| TPT-004 | TPH1 | - | - | 0.077 | [2] |

| TPT-004 | TPH2 | - | - | 0.016 | [2] |

| Telotristat | TPH | - | - | 0.028 (in vivo) | [2] |

Conclusion

5-Propargyltryptamine is a powerful tool for the study of protein serotonylation. Its bioorthogonal nature allows for the specific labeling and identification of serotonylated proteins, providing valuable insights into the roles of this post-translational modification in health and disease. While quantitative pharmacological data on 5-Propargyltryptamine is currently limited, its utility in chemical biology and proteomics is well-established. Future research may further elucidate its direct biological effects and expand its applications in drug discovery and development.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of Synthetic Cannabinoids: A Focus on JWH-122 as a Representative Compound

Disclaimer: The term "5-PT" is not a standardized chemical identifier and is ambiguous. Based on common nomenclature in medicinal chemistry and drug development, it is plausible that "this compound" could refer to a synthetic cannabinoid with a pentyl side chain. This guide will focus on the well-documented synthetic cannabinoid JWH-122 (1-pentyl-3-(4-methyl-1-naphthoyl)indole) as a representative compound to address the core requirements of your request. The information provided should be considered in the context of this specific compound and may not be directly applicable to other substances.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available safety and toxicity data for JWH-122, detailed experimental protocols from key studies, and visualizations of relevant biological pathways and experimental workflows.

Introduction to JWH-122

JWH-122 is a synthetic cannabinoid from the naphthoylindole family. It acts as a full agonist at both the CB1 and CB2 cannabinoid receptors.[1] Due to its potent psychoactive effects, similar to those of tetrahydrocannabinol (THC), it has been identified in various herbal incense products.[1] As a DEA Schedule I controlled substance, JWH-122 has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.[2]

Quantitative Safety and Toxicity Data

The following table summarizes the available quantitative data on the safety and toxicity of JWH-122. It is important to note that comprehensive, standardized toxicological data for many synthetic cannabinoids, including JWH-122, is limited.

| Parameter | Value | Species/System | Source |

| Binding Affinity (Ki) | 9.00 ± 5.00 nM (CB1) | Human Receptors | [1] |

| 2.94 ± 2.65 nM (CB2) | Human Receptors | [1] | |

| Functional Activity (EC50) | 102 nM (CB1) | Human Receptors | [1] |

| 133 nM (CB2) | Human Receptors | [1] | |

| GHS Hazard Statements | H302: Harmful if swallowed | ECHA C&L Inventory | [2] |

| H315: Causes skin irritation | ECHA C&L Inventory | [2] | |

| H319: Causes serious eye irritation | ECHA C&L Inventory | [2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assessing the metabolism of JWH-122.

In Vitro Metabolism of JWH-122 using Human Liver Microsomes

This protocol is designed to identify the phase I and phase II metabolites of JWH-122 in a controlled laboratory setting.

Objective: To elucidate the metabolic pathways of JWH-122.

Materials:

-

JWH-122

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Prepare an incubation mixture containing JWH-122, HLMs, and the NADPH regenerating system in a phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C.

-

At specified time points, quench the reaction by adding ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant using LC-MS and LC-MS/MS to identify and characterize the metabolites formed.[3]

Metabolites Identified:

-

Monohydroxylated metabolites on the naphthalene and/or indole moiety.

-

Dihydrodiol metabolites, likely formed via an epoxide intermediate on the naphthalene moiety.

-

A metabolite with a carboxyl group on the N-pentyl side chain.[3]

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological and methodological processes.

Cannabinoid Receptor Signaling Pathway

JWH-122, as a cannabinoid receptor agonist, primarily exerts its effects through the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates the canonical signaling pathway initiated by agonist binding.

Caption: Canonical signaling pathway of cannabinoid receptors upon agonist binding.

Experimental Workflow for In Vitro Metabolism Study

The following diagram outlines the logical flow of an in vitro metabolism study for a test compound like JWH-122.

References

Methodological & Application

Application Notes and Protocols for 5-Pentynoyl-L-prolinamide (5-PT) in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-Pentynoyl-L-prolinamide (assumed to be abbreviated as 5-PT), a terminal alkyne-containing proline derivative, in click chemistry. The presence of the terminal alkyne makes this compound a valuable building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This powerful and versatile ligation chemistry allows for the efficient and specific conjugation of this compound to a wide variety of azide-modified molecules.

The unique structural features of this compound, combining the rigidity of the proline ring with the reactive handle of the pentynoyl group, make it an attractive component in various research and development areas, including peptide-based drug design, bioconjugation, and materials science.[1][2][3][4]

Introduction to this compound in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, efficient, and highly selective, proceeding under mild, often aqueous, conditions.[][6] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[4][6]

This compound is a proline derivative functionalized with a terminal alkyne. This design allows for its seamless integration into peptides or other molecules, introducing a "clickable" handle for subsequent modifications. The resulting triazole ring is not just a linker but can also act as a bioisostere for an amide bond, potentially enhancing the metabolic stability of peptides.[3][6]

Key Features of this compound:

-

Terminal Alkyne: Readily participates in CuAAC click chemistry reactions.

-

Proline Scaffold: Introduces conformational constraints, which can be crucial for biological activity in peptides and peptidomimetics.

-

Versatility: Can be incorporated into peptides during solid-phase peptide synthesis (SPPS) or used as a standalone building block.

Applications in Research and Drug Development

The ability to specifically and efficiently conjugate this compound to other molecules opens up a wide range of applications:

-

Peptide Modification and Cyclization: Introduction of this compound into a peptide sequence allows for the attachment of various functionalities, such as fluorescent dyes, imaging agents, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties. Intramolecular click reactions can also be used to create cyclic peptides with enhanced stability and activity.

-

Drug Discovery and Development: this compound can be used to link peptide fragments or to conjugate peptides to other drug molecules, creating novel bioconjugates with improved targeting or therapeutic efficacy.[4] Click chemistry is increasingly used in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[]

-

Bioconjugation: this compound can be clicked onto azide-modified proteins, nucleic acids, or other biomolecules to study their function, localization, and interactions.[3][4]

-

Materials Science: Incorporation of this compound into polymers and other materials allows for surface functionalization and the creation of novel biomaterials.

Experimental Protocols

The following are general protocols for the use of this compound in CuAAC reactions. Optimization may be required for specific substrates and applications.

General Protocol for CuAAC Reaction with this compound

This protocol describes a typical procedure for the reaction of an alkyne-containing molecule like this compound with an azide-functionalized compound.

Materials:

-

This compound (or a this compound-containing molecule)

-

Azide-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Solvent (e.g., DMSO, t-BuOH/H₂O, or aqueous buffer)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM solution of this compound in a suitable solvent.

-

Prepare a 10 mM solution of the azide-containing molecule in a suitable solvent.

-

Prepare a 100 mM solution of CuSO₄ in water.

-

Prepare a fresh 500 mM solution of sodium ascorbate in water.

-

Prepare a 50 mM solution of THPTA or TBTA in DMSO or water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the this compound solution (1 equivalent).

-

Add the azide solution (1-1.2 equivalents).

-

Add the THPTA/TBTA solution (0.1-1 equivalent).

-

Add the CuSO₄ solution (0.05-0.2 equivalents).

-

Vortex the mixture gently.

-

-

Initiation and Incubation:

-

Add the sodium ascorbate solution (1-5 equivalents) to initiate the reaction.

-

Vortex the mixture again.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be purified using standard techniques such as HPLC or column chromatography to isolate the desired triazole product.

-

Protocol for Labeling of a this compound-containing Peptide with an Azide-Fluorescent Dye

This protocol outlines the specific steps for conjugating a fluorescent probe to a peptide that has been synthesized to include a this compound residue.

Materials:

-

This compound-containing peptide (1 mg)

-

Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488) (1.2 equivalents)

-

Copper(II) sulfate (10 mM in water)

-

Sodium Ascorbate (100 mM in water, freshly prepared)

-

THPTA (50 mM in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

Procedure:

-

Dissolve the this compound-peptide in PBS buffer to a final concentration of 1-5 mg/mL.

-

Dissolve the azide-fluorescent dye in DMSO to a concentration of 10 mM.

-

In a reaction tube, combine the following in order:

-

This compound-peptide solution

-

Azide-dye solution

-

THPTA solution (to a final concentration of 1 mM)

-

CuSO₄ solution (to a final concentration of 0.1 mM)

-

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1 mM.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

The labeled peptide can be purified from excess reagents by size exclusion chromatography (e.g., using a desalting column) or by reverse-phase HPLC.

Quantitative Data Summary

The efficiency and kinetics of click reactions are crucial for their successful application. The following table summarizes typical reaction parameters for CuAAC reactions. Note that these are general values and can vary significantly based on the specific reactants and conditions.

| Parameter | Typical Value | Notes |

| Reactant Concentration | 10 µM - 10 mM | Higher concentrations generally lead to faster reaction rates. |

| Equivalents of Azide | 1.1 - 2.0 | A slight excess of one reactant can drive the reaction to completion. |

| Copper(I) Catalyst | 1 - 10 mol% | Higher catalyst loading can accelerate the reaction but may require removal for biological applications. |

| Reducing Agent | 5 - 20 mol% | Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state. |

| Ligand | 1 - 10 mol% | Ligands like THPTA or TBTA stabilize the Cu(I) catalyst and increase reaction efficiency. |

| Reaction Time | 15 min - 12 h | Dependent on reactants, concentrations, and temperature. |

| Reaction Temperature | Room Temperature | Mild temperatures are a key advantage of click chemistry. |

| Yield | > 90% | CuAAC reactions are known for their high efficiency and yields. |

Visualizations

CuAAC Reaction Workflow

The following diagram illustrates the general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound.

Caption: General workflow for a CuAAC reaction.

Signaling Pathway Labeling Logic

This diagram illustrates the logical flow for using this compound in the labeling and study of a hypothetical signaling pathway.

Caption: Logic for signaling pathway analysis.

References

Application Notes and Protocols for Site-Specific Protein Labeling using a Tetrazine-Functionalized TAMRA Probe

Introduction

These application notes provide a comprehensive guide for the site-specific labeling of proteins utilizing a two-step bioorthogonal chemistry approach. This method involves the incorporation of a strained alkene or alkyne into a target protein, followed by a highly specific and efficient reaction with a tetrazine-functionalized fluorescent probe, 5-TAMRA-PEG-Tetrazine. This strategy offers precise control over the location of the label, minimizing potential disruption of protein function and enabling a wide range of applications in research, diagnostics, and drug development.[1][2]

The labeling process is based on the inverse electron demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" known for its rapid reaction rates and high specificity in biological systems.[3][4][5] The protocol is designed for researchers, scientists, and drug development professionals seeking to conjugate the bright and photostable fluorophore, 5-TAMRA, to a protein of interest for various downstream applications, including cellular imaging, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[6][7]

Principle of the Method

The core of this protocol is a two-step process:

-

Protein Modification: A dienophile, such as trans-cyclooctene (TCO), is site-specifically introduced into the target protein. This can be achieved through various methods, including the use of unnatural amino acid incorporation, enzymatic modification (e.g., using sortase or farnesyltransferase), or chemical conjugation to a specific residue like cysteine.[5][8]

-

Bioorthogonal Labeling: The modified protein is then reacted with a 5-TAMRA-PEG-Tetrazine probe. The tetrazine moiety on the probe rapidly and covalently reacts with the dienophile on the protein via an iEDDA cycloaddition, resulting in a stably labeled protein.[2][5]

The inclusion of a polyethylene glycol (PEG) linker can improve the solubility and pharmacokinetic properties of the labeled protein.[8]

Applications

Site-specifically labeled proteins with 5-TAMRA are valuable tools for a multitude of applications:

-

Live-Cell Imaging: The high brightness and photostability of TAMRA allow for real-time tracking of protein localization and trafficking within living cells.[7]

-

Protein-Protein Interaction Studies: When used as a FRET acceptor with a suitable donor fluorophore, TAMRA-labeled proteins can be used to study molecular interactions.[7]

-

Drug Discovery and Development: Labeled proteins are instrumental in high-throughput screening assays, target validation, and understanding the mechanism of action of therapeutic candidates.[9][10] Fluorescently labeled biologics can also be used to study their pharmacokinetics and biodistribution.[1]

-

Flow Cytometry: Fluorescently labeled antibodies or ligands can be used for the detection and quantification of specific cell populations.[6]

-

Immunohistochemistry and Immunocytochemistry: Labeled antibodies enable the visualization of target proteins in fixed tissues and cells.[11]

Quantitative Data Summary

The following tables summarize typical quantitative data associated with bioorthogonal protein labeling. The exact values can vary depending on the specific protein, modification strategy, and reaction conditions.

Table 1: Typical Reaction Parameters and Efficiencies for iEDDA Labeling

| Parameter | Value | Reference |

| Reaction Time | 1 - 2 hours | [8] |

| Reaction pH | 7.0 - 8.5 | [8] |

| Reaction Temperature | 4 - 37 °C | [12] |

| Labeling Efficiency | >80% | [8] |

| Molar Ratio (Probe:Protein) | 2:1 to 20:1 | [6] |

Table 2: Spectroscopic Properties of 5-TAMRA

| Property | Wavelength (nm) | Reference |

| Maximum Excitation (λex) | ~555 nm | [11] |

| Maximum Emission (λem) | ~580 nm | [11] |

Experimental Protocols

This section provides a detailed, generalized protocol for the labeling of a protein that has been pre-modified with a dienophile (e.g., TCO).

Materials and Reagents

-

Dienophile-modified protein of interest (e.g., Protein-TCO)

-

5-TAMRA-PEG-Tetrazine probe

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[13]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or spin columns)[11][14]

-

Spectrophotometer

Protocol 1: Labeling of Dienophile-Modified Protein with 5-TAMRA-PEG-Tetrazine

-

Prepare the Protein Solution:

-

Prepare the 5-TAMRA-PEG-Tetrazine Solution:

-

Labeling Reaction:

-

Add the 5-TAMRA-PEG-Tetrazine stock solution to the protein solution at a molar excess (e.g., a 5:1 to 10:1 molar ratio of probe to protein).[6] The optimal ratio may need to be determined empirically for each protein.

-

Mix the reaction gently by pipetting or brief vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[11] For sensitive proteins, the incubation can be performed at 4°C for a longer duration.